molecular formula C15H24ClNO2 B1426047 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-50-7

4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426047
M. Wt: 285.81 g/mol
InChI Key: XFFHWZPECOVFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO2 . It is used for research purposes .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” are not provided in the sources retrieved .

Scientific Research Applications

Pharmacological Properties and Receptor Affinities

The research on derivatives closely related to 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride, such as sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, demonstrates their potential in pharmacological studies. These compounds, including 4-methoxybenzyl derivatives, exhibit significant affinities for central nervous system receptors, contributing valuable insights into receptor-ligand interactions and their implications in drug design and neurological research (Tacke et al., 2003).

Structure-Activity Relationships in Drug Discovery

Further studies on substituted N-benzyl piperidines in the GBR series highlight the importance of structural modifications on biological activity. Research in this area explores the synthesis of various derivatives and their affinities for neurotransmitter transporters, aiding in the understanding of structure-activity relationships. This is crucial for developing new pharmacotherapeutic agents, particularly in addressing conditions such as cocaine addiction and stimulant abuse (Boos et al., 2006).

Chemical Synthesis and Characterization

The synthesis and characterization of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, provide foundational knowledge for chemical synthesis techniques and compound characterization. Such studies are instrumental in developing new synthetic methodologies and understanding the structural features of related compounds, which can be applied in various chemical and pharmaceutical research contexts (Kariyappa et al., 2016).

Safety And Hazards

Specific safety and hazard information for “4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” is not provided in the sources retrieved .

properties

IUPAC Name

4-[2-[(4-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-4-2-14(3-5-15)12-18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFHWZPECOVFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.